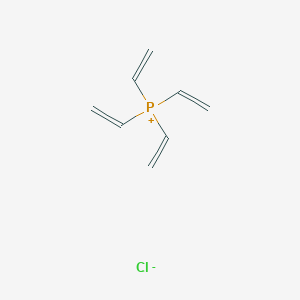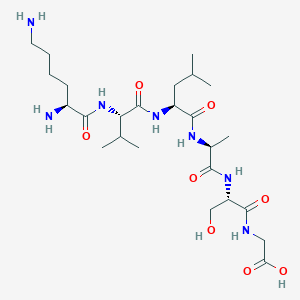![molecular formula C10H15O4- B15162316 3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate CAS No. 168072-78-4](/img/structure/B15162316.png)
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate typically involves the esterification of 3,3-Dimethyl-5-oxo-pentanoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the allylic position of the prop-2-en-1-yl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ketone group in the compound can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under mild heating.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of 3,3-Dimethyl-5-hydroxy-5-[(prop-2-en-1-yl)oxy]pentanoate.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-5-oxo-5-[(prop-2-yn-1-yl)oxy]pentanoate: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)thio]pentanoate: Similar structure but with a thioester group instead of an ester group.
Uniqueness
3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate is unique due to its combination of ester and ketone functional groups, which allows for diverse reactivity and applications. Its allylic ether group also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
168072-78-4 |
|---|---|
Molecular Formula |
C10H15O4- |
Molecular Weight |
199.22 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxo-5-prop-2-enoxypentanoate |
InChI |
InChI=1S/C10H16O4/c1-4-5-14-9(13)7-10(2,3)6-8(11)12/h4H,1,5-7H2,2-3H3,(H,11,12)/p-1 |
InChI Key |
YZPXKKGOVHSTLN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CC(=O)[O-])CC(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
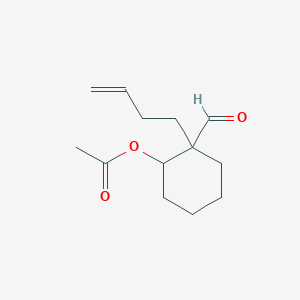
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
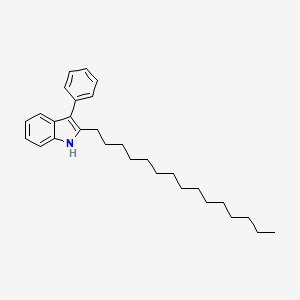
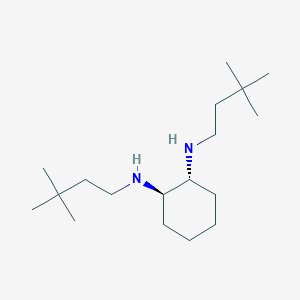
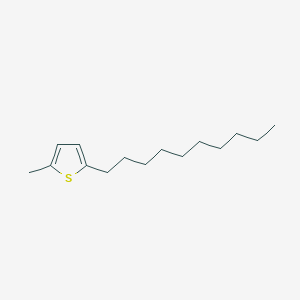
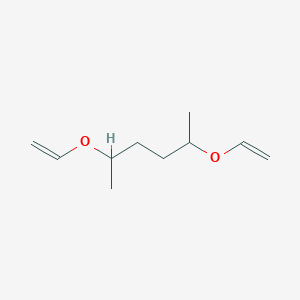
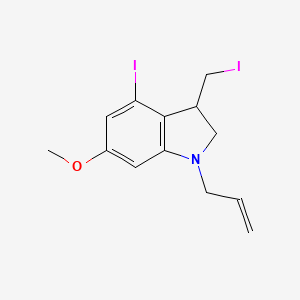
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
